1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine
Overview
Description
1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine is a chemical compound with the molecular formula C13H18BrN3O3 and a molecular weight of 344.20 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a 5-bromopyrimidin-2-yloxy group and a tert-butoxycarbonyl (Boc) protecting group. It is commonly used in organic synthesis and medicinal chemistry research.
Preparation Methods
The synthesis of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the 5-Bromopyrimidin-2-yloxy Group: This step involves the reaction of the pyrrolidine intermediate with 5-bromopyrimidine-2-ol under suitable conditions to form the desired ether linkage.
Protection with Boc Group: The final step involves the protection of the nitrogen atom in the pyrrolidine ring with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the functional groups present and the reagents used.
Common reagents and conditions used in these reactions include bases like triethylamine, acids like trifluoroacetic acid, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
Organic Synthesis:
Biological Research: It is used in the study of biological systems and the development of bioactive molecules.
Mechanism of Action
The mechanism of action of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive compounds that target specific molecular pathways. The pyrrolidine and pyrimidine moieties can interact with biological targets, such as enzymes or receptors, to exert their effects .
Comparison with Similar Compounds
1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine can be compared with similar compounds, such as:
1-Boc-3-(5-Chloropyrimidin-2-yloxy)pyrrolidine: This compound has a chlorine atom instead of a bromine atom in the pyrimidine ring, which may affect its reactivity and biological activity.
1-Boc-3-(5-Fluoropyrimidin-2-yloxy)pyrrolidine: This compound has a fluorine atom instead of a bromine atom, which can influence its chemical properties and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which can be selectively removed to yield the free amine for further functionalization.
Properties
IUPAC Name |
tert-butyl 3-(5-bromopyrimidin-2-yl)oxypyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O3/c1-13(2,3)20-12(18)17-5-4-10(8-17)19-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZOAKWTRYIIPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630746 | |
Record name | tert-Butyl 3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914347-79-8 | |
Record name | tert-Butyl 3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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